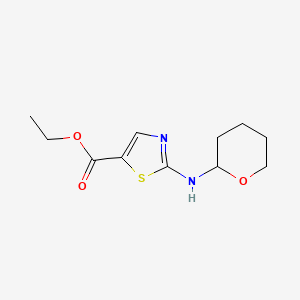

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate (CAS No. 1029088-17-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, presenting data from various studies to elucidate its biological significance.

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 256.32 g/mol

- IUPAC Name : Ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate

- Purity : Typically 95% .

Synthesis

The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the formation of thiazole rings and subsequent functionalization .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 μg/mL |

| Staphylococcus aureus | 0.12 μg/mL |

| Bacillus subtilis | 0.20 μg/mL |

These results indicate that the compound possesses potent antibacterial activity, surpassing some conventional antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human glioblastoma U251 | 15 ± 3 |

| Human melanoma WM793 | 20 ± 4 |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity, particularly when electron-withdrawing groups are present .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of DNA Topoisomerases : The compound selectively inhibits bacterial topoisomerases without affecting human enzymes, suggesting a targeted mechanism against bacterial cells .

- Antioxidant Properties : Studies have shown that this compound exhibits significant antioxidant activity through DPPH and hydroxyl radical scavenging assays, which may contribute to its overall therapeutic potential .

Case Studies

A notable study involving a series of thiazole derivatives highlighted the effectiveness of this compound in combination therapies for multidrug-resistant infections. The study reported enhanced efficacy when used alongside traditional antibiotics, indicating potential for clinical applications in treating resistant bacterial strains .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis at both the THP-protected amino group and the ethyl ester under specific conditions:

-

Mechanistic Insight : Acidic hydrolysis cleaves the THP-amine bond via oxonium ion intermediates, while ester saponification proceeds through nucleophilic attack by hydroxide .

Nucleophilic Substitution

The deprotected amine participates in acylations and alkylations:

-

Note : Alkylation with haloalkanes (e.g., ethyl bromoacetate) under basic conditions yields secondary amines .

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

Example : Reaction with thioureas under Hantzsch conditions generates bioactive thiazolidinediones .

Coupling with Heterocycles

The thiazole core reacts with electrophilic partners to form hybrid structures:

Functional Group Transformations

The ester group enables further derivatization:

Stability and Reactivity Trends

-

pH Sensitivity : The THP group is stable in neutral conditions but hydrolyzes rapidly in acidic media.

-

Thermal Stability : Decomposition observed >200°C, with ester cleavage preceding thiazole ring degradation .

-

Electrophilic Substitution : Thiazole C-4 position is reactive toward nitration and halogenation .

Propriétés

IUPAC Name |

ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-2-15-10(14)8-7-12-11(17-8)13-9-5-3-4-6-16-9/h7,9H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIHRJYTSPPSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656480 | |

| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029088-17-2 | |

| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.